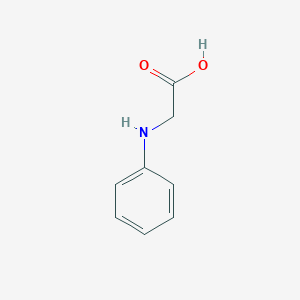

N-Phenylglycine

Descripción general

Descripción

N-Phenylglycine (NPG), with the molecular formula C₈H₉NO₂ (CAS 103-01-5), is an amino acid derivative where a phenyl group is attached to the nitrogen atom of the glycine backbone . Key properties include a melting point of 125°C, water solubility due to unreacted carboxyl groups, and zwitterionic behavior in solution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Phenylglycine is typically prepared via the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of formaldehyde, sodium cyanide, and aniline in an ethanol solution. The mixture is heated, resulting in a vigorous reaction that produces ammonia. Once the reaction ceases to emit ammonia, ethanol is distilled off, and the product is precipitated with acid .

Análisis De Reacciones Químicas

Strecker Reaction

The classical method involves the Strecker reaction using aniline, formaldehyde, and hydrogen cyanide ( ):

- Conditions : Aqueous acidic or alkaline hydrolysis of the intermediate α-aminonitrile ( ).

- Yield : Up to 93% with optimized protocols ( ).

Palladium-Catalyzed Hydrogenation

A patent ( ) describes an alternative route via imine intermediates:

- Imine Formation : Substituted aniline reacts with glyoxylic acid.

- Reduction : Catalyzed by 5% Pd/C under hydrogen (10 atm, 50°C, 12 hrs).

Photopolymerization Coinitiation

This compound (NPG) acts as a hydrogen donor in radical photopolymerization ( ):

- Mechanism : Photoinduced electron transfer with camphorquinone (CQ) generates reactive radicals.

- Efficiency : Enables polymerization of acidic aqueous formulations with >90% monomer conversion ( ).

Radical Decarboxylation

Under UV light, NPG undergoes decarboxylation via single-electron transfer (SET) ( ):

Oxidative Decarboxylation

Vanadium(IV) or copper(II) catalyzes oxidation in acidic media ( ):

Thermal Decomposition

Gas-phase elimination at 290–420°C produces aniline and glyoxylic acid ( ):

Dynamic Kinetic Resolution (DKR)

- Substrate : rac-Phenylglycinonitrile (PGN) undergoes enzymatic hydrolysis via nitrilases or nitrile hydratases ( ).

- Conditions : pH 9.5–10.5, 40°C, with E. coli JM109ΔpepA cells.

- Outcome : Enantioselective synthesis of (R)-phenylglycine (94% ee, 67% yield) ( ).

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 9.5–10.5 | |

| Temperature | 40°C | |

| ee (R-PGA) | 94% | |

| Yield | 67% |

Dental Adhesives

- Role : Coinitiator in camphorquinone-based systems for dentin bonding ( ).

- Performance : Tensile bond strength (TBS) of 9.3–9.8 MPa ( ).

Photoreduction Catalysis

NPG reduces quinoxalin-2-ones via SET, forming decarboxylated photoproducts ( ).

Stability and Racemization

Aplicaciones Científicas De Investigación

Materials Science Applications

Nanofiber Synthesis and Metal Adsorption

One of the notable applications of N-Phenylglycine is in the synthesis of poly-N-phenylglycine nanofibers. These nanofibers have been developed as effective metal adsorbents, addressing the critical issue of heavy metal contamination in water. The synthesis involves polymerizing this compound monomers with oxidizing agents, resulting in nanofibers that can effectively absorb toxic metals from contaminated water sources. This application is particularly relevant in industrial waste management, where the removal of heavy metals is crucial for environmental protection .

Table 1: Properties of Poly-N-Phenylglycine Nanofibers

| Property | Value |

|---|---|

| Diameter | 100-200 nm |

| Surface Area | High (specific value varies) |

| Metal Adsorption Capacity | High (specific values vary) |

| Synthesis Method | Polymerization with oxidants |

Pharmaceutical Applications

Dentin Bonding Agents

This compound has been investigated as a component in dental adhesives, specifically for enhancing dentin bonding strength. Studies have shown that formulations containing this compound exhibit improved bond strength compared to traditional bonding agents. This enhancement is attributed to the compound's ability to facilitate better adhesion between dental materials and tooth structures .

Case Study: Dentin Bonding Efficiency

A study evaluated the efficiency of this compound as a bonding agent in dental applications. The results indicated that using this compound significantly improved bond strength compared to other commonly used compounds. This finding highlights its potential as a superior alternative in dental adhesive formulations.

Chemical Synthesis Applications

Coinitiators in Photopolymerization

This compound has also been utilized as a coinitiator in radical photopolymerization processes, particularly in acidic aqueous formulations. Research indicates that this compound can replace traditional coinitiators, improving the stability and reactivity of photopolymerization mixtures. This application is significant for developing new materials with enhanced properties for various industrial uses .

Table 2: Comparison of Coinitiators

| Coinitiator | Reactivity | Stability | Application Area |

|---|---|---|---|

| This compound | High | Improved | Photopolymerization |

| Traditional Amine | Moderate | Low | General polymer applications |

Mecanismo De Acción

The mechanism of action of N-Phenylglycine involves its ability to undergo decarboxylation to produce radical species. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with other molecules to form new compounds .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Phenylglycine vs. D,L-α-Phenylglycine (α-PG)

NPG outperforms α-PG in photopolymerization due to its superior hydrogen-atom donation capability, which accelerates radical formation in triethyleneglycol dimethacrylate (TEGDM) systems .

This compound vs. N-Benzoylglycine

| Property | This compound | N-Benzoylglycine |

|---|---|---|

| Substituent | Phenyl group | Benzoyl group (C₆H₅CO-) |

| Vacuum Impedance | Lower | Higher (due to carbonyl) |

| Stability | Moderate | More stable |

The carbonyl group in N-Benzoylglycine increases vacuum impedance and stability compared to NPG, making it more suitable for studies requiring prolonged chemical stability .

This compound vs. N-Phenyl-beta-alanine and N-Methyl-N-phenylglycine

| Compound | Key Structural Difference | Application Efficiency |

|---|---|---|

| N-Phenyl-beta-alanine | Phenyl on β-carbon | Lower dentin bond strength |

| N-Methyl-N-phenylglycine | Methyl on amino nitrogen | Reduced adhesion promotion |

In dental adhesives, NPG’s unsubstituted amino nitrogen enables stronger interactions with dentin surfaces compared to methyl- or β-substituted analogs .

Functional and Mechanistic Comparisons

Photopolymerization Efficiency

- CQ/NPG System: Generates α-aminoalkyl radicals (Ph-NH-C'(H)-COOH) via electron transfer, achieving double bond conversion rates >70% in TEGDM .

- CQ/α-PG System : Less efficient due to steric hindrance from the α-phenyl group, reducing radical generation .

Electrochemical Behavior

Solubility and Conductivity

- Poly(this compound) (PPG) : Exhibits higher water solubility than polyaniline (PANI) due to carboxyl groups, enabling enzyme immobilization in biosensors .

- NPG Derivatives : Carboxylate functionality allows covalent modification with PEG and hyaluronic acid for targeted drug delivery .

Data Tables

Table 1. Physicochemical Properties

Table 2. Photopolymerization Performance (TEGDM System)

| Photoinitiator System | Max Polymerization Rate (Rp) | Double Bond Conversion (%) |

|---|---|---|

| CQ/NPG | 0.12 mol/L·s | 78.5 |

| CQ/α-PG | 0.04 mol/L·s | 45.2 |

Key Notes on Structural and Functional Differences

Substituent Position: The phenyl group on the amino nitrogen (NPG) vs. α-carbon (α-PG) dictates H-atom donor efficiency and photopolymerization rates .

Functional Groups : Carboxyl groups in NPG enhance water solubility and biomedical utility, whereas benzoyl groups in analogs improve stability .

Applications : NPG’s versatility in indigo synthesis, adhesives, and photothermal therapy is unmatched by structurally similar compounds .

Actividad Biológica

N-Phenylglycine (NPG) is an aromatic amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and applications of this compound, highlighting its role in anti-inflammatory agents, photochemistry, and its structural significance in natural products.

1. Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of phenylacetic acid with ammonia or amines. The compound serves as a precursor for a range of derivatives that exhibit enhanced biological properties. For instance, the synthesis of N-(4-substituted phenyl)glycine derivatives has been explored to develop new anti-inflammatory agents. These derivatives were designed to mimic glycine while enhancing physicochemical properties through structural modifications .

2.1 Anti-inflammatory Properties

Research has shown that this compound and its derivatives possess significant anti-inflammatory activity. In a study utilizing the carrageenan-induced rat paw edema assay, several N-(4-substituted phenyl)glycine derivatives demonstrated potent anti-inflammatory effects, indicating their potential as therapeutic agents .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound Name | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| N-(4-Acetylphenyl)glycine | 50 | Inhibition of COX enzymes |

| N-(4-Chlorophenyl)glycine | 45 | Modulation of inflammatory cytokines |

| N-(4-Methylphenyl)glycine | 40 | Antioxidant activity |

2.2 Role in Natural Products

This compound is also found in various peptide natural products, including glycopeptide antibiotics such as chloroeremomycin and pristinamycin. These compounds are significant in medicinal chemistry due to their antibacterial properties. The biosynthesis of phenylglycines like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg) has been extensively studied, revealing their importance in the structural integrity and bioactivity of these natural products .

3. Photochemical Applications

This compound has been utilized in photochemical reactions as part of three-component systems for free radical polymerization. Its ability to act as a photoinitiator enhances the efficiency of polymerization processes under visible light . The interactions between NPG and other components in these systems have been studied to optimize photoinitiation mechanisms.

4.1 Anti-inflammatory Drug Development

A recent study focused on synthesizing a series of N-(4-substituted phenyl)glycines for their anti-inflammatory potential. The results indicated that specific substitutions on the phenyl ring significantly impacted the biological activity, leading to the identification of promising candidates for further development .

4.2 Structural Analysis in Natural Products

Investigations into the structural aspects of phenylglycines revealed that they undergo racemization at higher rates compared to other amino acids. This property is crucial for understanding their stability and reactivity within peptide structures . The electronic effects from substituents on the aromatic ring were found to influence both the stability and bioactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Phenylglycine, and how do their yields compare?

this compound is commonly synthesized via two main routes:

- Route 1 : Hydrolysis of this compound ethyl ester (CAS 2216-92-4) under acidic or basic conditions, yielding ~73% product .

- Route 2 : Direct coupling of glycine with iodobenzene via Ullmann-type reactions, achieving ~87% yield .

Methodological Note: Optimize reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) to minimize by-products. Use HPLC or NMR to confirm purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identify amine (-NH) and carboxyl (-COOH) functional groups (stretching vibrations at ~3300 cm⁻¹ and ~1700 cm⁻¹, respectively) .

- Mass Spectrometry (MS) : Confirm molecular weight (M.W. 151.16 g/mol) via electron ionization (EI-MS) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and glycine backbone signals (δ 3.8–4.2 ppm for CH₂) .

Q. How is this compound utilized in dentin-bonding protocols?

In dental research, this compound acts as a surface-active comonomer in multi-step adhesives. A typical protocol involves:

Etching : Apply acidic ferric oxalate to demineralize dentin.

Priming : Use this compound to enhance resin infiltration via hydrogen bonding with collagen .

Resin Application : Polymerize methacrylate-based resins (e.g., HEMA) for mechanical interlocking.

Key Metric: Bond strength (MPa) is measured via microtensile testing .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight containers. Avoid exposure to strong acids/bases, oxidizing agents, and moisture to prevent decomposition .

Advanced Research Questions

Q. How can this compound be polymerized for photothermal cancer therapy?

Poly(this compound) (PNPG) nanoparticles are synthesized via oxidative polymerization. For targeted therapy:

- Functionalization : Conjugate hyaluronic acid (HA) to PNPG using PEG-diamine as a linker, enabling CD44 receptor-mediated uptake in melanoma cells .

- In Vivo Testing : Administer PNPG-PEG-HA intravenously; irradiate tumors with 808 nm NIR light to trigger reactive oxygen species (ROS) generation and hyperthermia (ΔT > 20°C) .

Data Table:

| Formulation | ROS Yield (%) | Photothermal Efficiency (%) | Tumor Suppression (%) |

|---|---|---|---|

| PNPG-PEG-HA | 85 | 92 | 78 |

Q. How do electron-withdrawing substituents on this compound analogues affect dentin adhesion?

Substituents like -Cl or -NO₂ increase acidity (pKa ~2.5–3.0), enhancing hydrogen bonding with dentin collagen. For example:

- N-(4-Chlorophenyl)glycine (NCPG) : Bond strength = 28 MPa.

- N-(3,4-Dichlorophenyl)glycine (NDCPG) : Bond strength = 32 MPa .

Contradiction Alert: Excessive substitution reduces solubility, limiting primer efficacy. Balance hydrophilicity using co-solvents (e.g., ethanol/water mixtures) .

Q. What role does this compound play in photobase generator systems?

In photochemistry, this compound derivatives paired with isopropylthioanthrone (ITX) act as co-initiators. Upon UV exposure (365 nm), they release 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), elevating solution pH from 6.2 to 8.98 . Application: Use in pH-triggered polymer crosslinking or drug-release systems.

Q. How can researchers address discrepancies in this compound’s efficacy across studies?

- Variable Control : Standardize dentin hydration levels (e.g., 5–10% water content) to reduce bond strength variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare adhesive formulations. Report effect sizes (η²) to quantify practical significance .

Q. What methodologies optimize this compound’s conjugation in drug delivery systems?

- Carbodiimide Chemistry : Use EDC/NHS to activate carboxyl groups on this compound for amine coupling (e.g., HA conjugation).

- Quality Control : Validate conjugation efficiency via FTIR (amide bond formation at ~1650 cm⁻¹) and ζ-potential measurements .

Q. Which statistical frameworks are recommended for preclinical studies involving this compound?

Follow NIH guidelines for preclinical research:

Propiedades

IUPAC Name |

2-anilinoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKSPKHJBVJUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt) | |

| Record name | N-Phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047016 | |

| Record name | N-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-01-5 | |

| Record name | N-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YJW036TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.